N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide
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Overview
Description
Preparation Methods
The synthesis of N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide typically involves the reaction of 3-(hydroxymethyl)aniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide can be compared with similar compounds such as:
- N-{[3-(hydroxymethyl)phenyl]carbamothioyl}-2-aminobenzamide
- N-{[3-(hydroxymethyl)phenyl]carbamothioyl}-2-chlorobenzamide
- N-{[3-(hydroxymethyl)phenyl]carbamothioyl}-2-methylbenzamide
Properties
Molecular Formula |
C15H13N3O4S |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C15H13N3O4S/c19-9-10-4-3-5-11(8-10)16-15(23)17-14(20)12-6-1-2-7-13(12)18(21)22/h1-8,19H,9H2,(H2,16,17,20,23) |
InChI Key |
DEODCVOYNPMTDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)CO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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